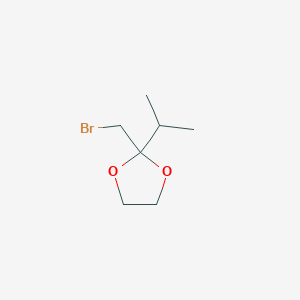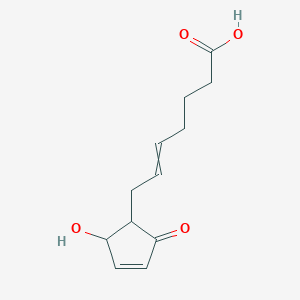![molecular formula C10H19ClN2O2 B14610039 Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate CAS No. 58496-96-1](/img/structure/B14610039.png)
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a tert-butyl diazenyl group, and a chlorobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-chlorobutanoate with tert-butyl diazene under controlled conditions. The reaction typically requires the use of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate exerts its effects involves interactions with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing the reactivity of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
Comparación Con Compuestos Similares
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate can be compared with similar compounds such as:
Ethyl 3-chlorobutanoate: Lacks the diazenyl group, making it less reactive in certain reactions.
tert-Butyl diazene: Does not contain the ester or chlorobutanoate moieties, limiting its applications.
Ethyl 3-[(E)-tert-butyldiazenyl]-3-hydroxybutanoate: Contains a hydroxyl group instead of chlorine, altering its chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
58496-96-1 |
|---|---|
Fórmula molecular |
C10H19ClN2O2 |
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
ethyl 3-(tert-butyldiazenyl)-3-chlorobutanoate |
InChI |
InChI=1S/C10H19ClN2O2/c1-6-15-8(14)7-10(5,11)13-12-9(2,3)4/h6-7H2,1-5H3 |
Clave InChI |
CTIHZFCPJNAIPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(N=NC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)


![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)

![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)





-lambda~5~-phosphane](/img/structure/B14610047.png)
